molecular formula C19H22N6O2 B12172614 N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12172614
M. Wt: 366.4 g/mol
InChI Key: HMYNLKGSKWAXPL-UHFFFAOYSA-N
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Description

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a quinazolinone moiety, and a cyclopentyl group, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the cyclopentylethyl group. The quinazolinone moiety is then synthesized separately and coupled with the triazole intermediate under specific reaction conditions, such as controlled temperature and pH, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole and quinazolinone moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide stands out due to its unique combination of a triazole ring, quinazolinone moiety, and cyclopentyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H22N6O2/c26-17(11-25-12-20-15-8-4-3-7-14(15)18(25)27)22-19-21-16(23-24-19)10-9-13-5-1-2-6-13/h3-4,7-8,12-13H,1-2,5-6,9-11H2,(H2,21,22,23,24,26)

InChI Key

HMYNLKGSKWAXPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NC(=NN2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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